Target Selectivity: Dual vs. Selective Cbl-b Inhibition
Cbl-b-IN-10 (Compound 463) is a dual inhibitor of both Cbl-b and c-Cbl, with reported IC₅₀ values of 6.0 nM and 3.5 nM, respectively [1]. This contrasts with selective inhibitors like GRC 65327, which demonstrates >25-fold selectivity for Cbl-b over c-Cbl and does not potently inhibit the c-Cbl isoform [2]. The choice between a dual inhibitor like Cbl-b-IN-10 and a selective inhibitor directly impacts the biological readout, as c-Cbl also plays regulatory roles in T-cell receptor signaling and receptor tyrosine kinase turnover [3].
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | Cbl-b IC₅₀: 6.0 nM; c-Cbl IC₅₀: 3.5 nM (dual inhibitor) |
| Comparator Or Baseline | GRC 65327: Cbl-b IC₅₀: 4 nM; c-Cbl selectivity: >25-fold (selective inhibitor) [2] |
| Quantified Difference | Cbl-b-IN-10 is a dual Cbl-b/c-Cbl inhibitor; GRC 65327 is a selective Cbl-b inhibitor (>25-fold over c-Cbl) |
| Conditions | Biochemical homogeneous time-resolved fluorescence (HTRF) assays for respective targets |
Why This Matters
For studies requiring complete interrogation of the Cbl protein family pathway or where c-Cbl inhibition is hypothesized to be synergistic, Cbl-b-IN-10 is the appropriate tool compound; for studies focused purely on Cbl-b-driven biology, a selective inhibitor like GRC 65327 would be required to avoid confounding c-Cbl effects.
- [1] TargetMol. Cbl-b-IN-10 (Compound 463) Product Datasheet. CAS: 2815225-12-6. View Source
- [2] Gilead Sciences, Inc. GRC 65327: A novel small molecule selective Cbl-b inhibitor for solid tumors. J Immunother Cancer. 2024;12(Suppl 2):A1146. doi:10.1136/jitc-2024-SITC2024.1025. View Source
- [3] Zhou F, et al. Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning. ACS Med Chem Lett. 2024;15(7):1017-1025. doi:10.1021/acsmedchemlett.4c00047. View Source
